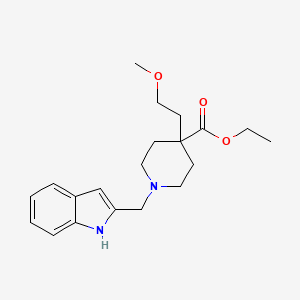![molecular formula C18H29NO2 B5212158 4-[5-(mesityloxy)pentyl]morpholine](/img/structure/B5212158.png)
4-[5-(mesityloxy)pentyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(mesityloxy)pentyl]morpholine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MPMP is a morpholine derivative that is commonly used as a ligand for metal-catalyzed reactions and as a precursor for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
4-[5-(mesityloxy)pentyl]morpholine has been extensively studied for its potential applications in various fields of science. One of the most significant research areas is in the field of catalysis, where 4-[5-(mesityloxy)pentyl]morpholine is used as a ligand for metal-catalyzed reactions. 4-[5-(mesityloxy)pentyl]morpholine has also been used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[5-(mesityloxy)pentyl]morpholine is not well understood, but it is believed to act as a chelating agent for metal ions. This property makes 4-[5-(mesityloxy)pentyl]morpholine an attractive ligand for metal-catalyzed reactions, where it can help to stabilize reactive intermediates and increase the efficiency of the reaction.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of 4-[5-(mesityloxy)pentyl]morpholine. However, some studies have suggested that 4-[5-(mesityloxy)pentyl]morpholine may have potential therapeutic applications due to its ability to inhibit certain enzymes and modulate cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[5-(mesityloxy)pentyl]morpholine in lab experiments is its ease of synthesis and availability. 4-[5-(mesityloxy)pentyl]morpholine is a relatively inexpensive compound that can be synthesized in large quantities. However, one of the limitations of using 4-[5-(mesityloxy)pentyl]morpholine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-[5-(mesityloxy)pentyl]morpholine. One area of interest is in the development of new metal-catalyzed reactions using 4-[5-(mesityloxy)pentyl]morpholine as a ligand. Another potential direction is in the development of new pharmaceuticals and agrochemicals using 4-[5-(mesityloxy)pentyl]morpholine as a precursor. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-[5-(mesityloxy)pentyl]morpholine and its potential therapeutic applications.
In conclusion, 4-[5-(mesityloxy)pentyl]morpholine is a unique and versatile compound that has potential applications in various fields of science. Its ease of synthesis and availability make it an attractive compound for use in lab experiments, and its potential therapeutic applications make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 4-[5-(mesityloxy)pentyl]morpholine involves the reaction of mesityl oxide with 4-penten-1-amine in the presence of a catalyst. The resulting product is then treated with morpholine to yield 4-[5-(mesityloxy)pentyl]morpholine. The synthesis of 4-[5-(mesityloxy)pentyl]morpholine is a relatively simple and efficient process, making it an attractive compound for use in various research applications.
Eigenschaften
IUPAC Name |
4-[5-(2,4,6-trimethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15-13-16(2)18(17(3)14-15)21-10-6-4-5-7-19-8-11-20-12-9-19/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYXYHBZOQHLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)

![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)

![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)
![(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)
![(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5212153.png)


![1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5212181.png)